molecular formula C25H21ClFN3O2 B6512381 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 932453-41-3

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Katalognummer: B6512381
CAS-Nummer: 932453-41-3
Molekulargewicht: 449.9 g/mol
InChI-Schlüssel: LKJCANLRJZZOSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazolinone derivative featuring a 2-fluorophenyl substituent at position 4, a chlorine atom at position 6, and an acetamide group linked to a 2,4,6-trimethylphenyl (mesityl) moiety. Quinazolinones are heterocyclic systems known for diverse biological activities, including kinase inhibition and antimicrobial properties. The presence of electron-withdrawing groups (chloro, fluoro) and the mesityl acetamide side chain likely enhances its metabolic stability and binding affinity to hydrophobic protein pockets.

Eigenschaften

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2/c1-14-10-15(2)23(16(3)11-14)28-22(31)13-30-21-9-8-17(26)12-19(21)24(29-25(30)32)18-6-4-5-7-20(18)27/h4-12H,13H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJCANLRJZZOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C22H22ClF N3O2
  • Molecular Weight : 421.87 g/mol

The structure consists of a quinazolinone core with various substituents that influence its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, quinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
  • Receptor Interaction : Binding to specific receptors can trigger intracellular signaling cascades that lead to various biological effects .
  • Antimicrobial Activity : The presence of halogen atoms (like chlorine and fluorine) in the structure enhances its interaction with microbial targets, potentially leading to increased antibacterial and antifungal activities .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity data for related compounds:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A12.5 (Staphylococcus aureus)15.0 (Candida albicans)
Compound B10.0 (E. coli)20.0 (Aspergillus niger)
Target Compound8.0 (S. aureus)18.0 (C. albicans)

Note: MIC = Minimum Inhibitory Concentration

Cytotoxicity Studies

In vitro studies have shown that quinazoline derivatives can exhibit cytotoxic effects on cancer cell lines. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM for the target compound.

These findings suggest potential applications in cancer therapy.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer properties of various quinazoline derivatives, including our target compound. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
  • Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the substituents on the quinazoline ring significantly affected antimicrobial potency against Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit:

  • Anti-inflammatory effects : The compound's structure suggests it could interact with inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer activity : Preliminary studies have shown that derivatives of quinazoline compounds can inhibit cancer cell proliferation, indicating potential use in oncology.
  • Antimicrobial properties : The presence of specific functional groups may enhance its ability to combat various pathogens, leading to applications in antibiotic development.

Biological Studies

The compound is being investigated for its interactions with biological targets:

  • Enzyme Inhibition : Studies focus on how this compound inhibits specific enzymes linked to disease pathways, providing insights into its mechanism of action.
  • Receptor Binding : Research is ongoing to determine how effectively the compound binds to various receptors, which is crucial for understanding its pharmacodynamics.

Pharmaceutical Development

In the realm of drug formulation:

  • Lead Compound : This molecule serves as a lead structure for synthesizing new drugs with enhanced efficacy and safety profiles. Its modifications can lead to derivatives with improved biological activity.
  • Formulation Optimization : Researchers are exploring various formulations to maximize bioavailability and therapeutic effects in clinical settings.

Industrial Applications

Beyond medicinal uses, this compound may also find applications in:

  • Synthesis of Complex Organic Molecules : It can act as an intermediate in the synthesis of other bioactive compounds, which is valuable in both academic and industrial chemistry settings .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anti-inflammatory ActivityDemonstrated inhibition of pro-inflammatory cytokines
Anticancer PotentialInduced apoptosis in cancer cell lines
Enzyme InteractionIdentified as a potent inhibitor of specific kinases
Antimicrobial EfficacyEffective against Gram-positive bacteria

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on core scaffolds, substituents, synthetic yields, and crystallographic properties.

Structural Analogues and Core Scaffold Variations

Table 1: Structural Comparison of Quinazolinone Derivatives and Related Compounds

Compound Name Core Structure Key Substituents/Functional Groups Synthesis Yield (if reported) Notable Properties
Target Compound: 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 6-Cl, 4-(2-Fluorophenyl), mesityl acetamide N/A Likely enhanced hydrophobicity due to mesityl group; potential for π-π interactions
AJ5d: 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Tetrahydroquinazolinone + Quinazolinone Thio linkage, 4-Fluorophenyl, 4-chlorophenyl 61% Dual quinazolinone cores may increase rigidity; thioether group alters electronic properties
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl, methyl/phenyl substituents N/A Three conformers in asymmetric unit; forms R22(10) hydrogen-bonded dimers
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide Benzo[e]thiadiazine 6-Cl, 4-(2-Fluorophenyl), sulfone (1,1-dioxido) N/A Sulfone group increases polarity; 2,6-dimethylphenyl enhances steric bulk

Functional Group Impact on Properties

  • Mesityl vs. In contrast, the dichlorophenyl group in the pyrazolone derivative contributes to halogen bonding but may reduce solubility.
  • Sulfone vs. Ketone Oxygen: The sulfone in the thiadiazine derivative increases polarity and hydrogen-bond acceptor capacity compared to the ketone oxygen in the target compound’s quinazolinone ring.

Conformational and Crystallographic Differences

  • The pyrazolone derivative exhibits significant conformational variability, with dihedral angles between the dichlorophenyl and pyrazolone rings varying by ~30°. This contrasts with the rigid quinazolinone core of the target compound, which likely adopts a planar conformation due to aromatic conjugation.
  • Hydrogen-bonding patterns in the pyrazolone derivative stabilize crystal packing, whereas the mesityl group in the target compound may promote hydrophobic interactions in biological systems.

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-2-one scaffold is synthesized via cyclocondensation of 2-amino-5-chlorobenzoic acid with 2-fluorobenzaldehyde under acidic conditions:

2-Amino-5-chlorobenzoic acid+2-FluorobenzaldehydeAcOH, Δ6-Chloro-4-(2-fluorophenyl)quinazolin-2-one\text{2-Amino-5-chlorobenzoic acid} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{6-Chloro-4-(2-fluorophenyl)quinazolin-2-one}

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Temperature: 110–120°C (reflux)

  • Catalyst: None (self-condensation)

  • Yield: 68–72%

Key Purification Step
Crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

Functionalization at Position 1

Chlorination of Quinazolinone

The 1-position hydroxyl group is replaced with chlorine using thionyl chloride:

6-Chloro-4-(2-fluorophenyl)quinazolin-2-oneSOCl2,DMF1-Chloro-6-chloro-4-(2-fluorophenyl)quinazolin-2-one\text{6-Chloro-4-(2-fluorophenyl)quinazolin-2-one} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{1-Chloro-6-chloro-4-(2-fluorophenyl)quinazolin-2-one}

Reaction Conditions

  • Solvent: Excess thionyl chloride (neat)

  • Catalyst: DMF (0.1 equiv)

  • Temperature: 80°C, 2 hours

  • Yield: 85–90%

Critical Note
Over-chlorination is mitigated by strict temperature control and immediate quenching with ice water.

Acetamide Coupling

Nucleophilic Substitution with Trimethylaniline

The chlorinated intermediate reacts with 2,4,6-trimethylaniline in the presence of a base:

1-Chloro-6-chloro-4-(2-fluorophenyl)quinazolin-2-one+2,4,6-TrimethylanilineK2CO3,DMFTarget Compound\text{1-Chloro-6-chloro-4-(2-fluorophenyl)quinazolin-2-one} + \text{2,4,6-Trimethylaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Optimized Parameters

ParameterValue
SolventDMF
BaseK2_2CO3_3 (3.0 equiv)
Temperature90°C, 4 hours
Yield74–78%

Side Reaction Mitigation
Excess trimethylaniline (1.2 equiv) suppresses dimerization of the quinazolinone intermediate.

Final Schotten-Baumann Acylation

Acetylation of the Amine Intermediate

The coupled product undergoes acylation with chloroacetyl chloride:

Intermediate+ClCH2COClNaOH, H2O/EtOAc2-[6-Chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide\text{Intermediate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{this compound}

Conditions Table

ComponentSpecification
Solvent SystemEthyl acetate/water (biphasic)
Base10% NaOH (aqueous phase)
Reaction Time1 hour, 0–5°C
Yield82–85%

Purification
Column chromatography (SiO2_2, hexane:ethyl acetate 4:1) isolates the product with ≥99% HPLC purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Comparative Data

StepConventional TimeMicrowave TimeYield Difference
Cyclocondensation8 hours45 minutes+5%
Acetamide Coupling4 hours20 minutes+7%

Limitations
Scale-up challenges due to specialized equipment requirements.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Solvent Recycling: DMF recovery via distillation reduces costs by 30%.

  • Catalyst Replacement: K2_2CO3_3 substituted with Cs2_2CO3_3 improves coupling efficiency by 12% but increases raw material costs.

Research Advancements

Enzymatic Resolution

Recent studies demonstrate lipase-catalyzed enantiomeric separation (ee > 98%) using Candida antarctica lipase B .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols, typically starting with the quinazolinone core formation, followed by sequential functionalization. Key steps include:

  • Quinazolinone formation : Cyclocondensation of anthranilic acid derivatives with urea/thiourea under acidic conditions (e.g., HCl/acetic acid) .
  • Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (150–180°C, DMF, Pd catalysts) .
  • Acetamide linkage : Amide coupling using EDC/HOBt in dichloromethane at 0–25°C . Optimization : Yield improvements require controlled temperature, solvent selection (DMF for polar intermediates), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling steps) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methyl groups in trimethylphenyl at δ 2.1–2.3 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H⁺] for C₂₆H₂₂ClFN₃O₂) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., R₁₀ motifs in amide groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Substituent variation : Modify fluorophenyl (e.g., replace with chlorophenyl) or trimethylphenyl groups (e.g., dimethyl vs. mono-methyl) to assess impact on target binding .
  • Biological assays : Use kinase inhibition/antiviral assays (IC₅₀ measurements) with controls (e.g., staurosporine for kinase inhibition) .
  • Computational modeling : Docking studies (AutoDock Vina) to predict interactions with enzymes like EGFR or HIV protease .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) .
  • Structural validation : Confirm batch-to-batch purity via HPLC (>98%) and check for polymorphic forms via PXRD .
  • Meta-analysis : Compare data with structural analogs (e.g., trifluoromethylphenyl derivatives in ).

Q. What role does the 2-fluorophenyl group play in pharmacokinetics?

  • Lipophilicity : Fluorine enhances membrane permeability (logP ~3.5 vs. ~2.8 for non-fluorinated analogs) .
  • Metabolic stability : Resists oxidative metabolism (CYP3A4), increasing half-life in vivo .
  • Target binding : Fluorine’s electronegativity stabilizes π-π interactions in enzyme active sites (e.g., EGFR-TK) .

Methodological Guidance

Q. How to optimize reaction yields in large-scale synthesis?

  • Solvent screening : Replace DMF with acetonitrile for less side-product formation .
  • Catalyst loading : Reduce Pd catalysts to 0.5–1 mol% with microwave-assisted heating (80°C, 30 min) .
  • Workup protocols : Use aqueous extraction (NaHCO₃) to isolate polar by-products .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
  • Light/heat stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity via DSC .

Data Analysis Tools

Parameter Technique Example Data Reference
PurityHPLC (C18 column)Retention time: 8.2 min; Area: 99.2%
CrystallinityPXRDPeaks at 2θ = 12.4°, 18.7°
Enzymatic InhibitionFluorescence assayIC₅₀ = 12.3 µM (EGFR-TK)

Key Considerations for Experimental Design

  • Negative controls : Include unmodified quinazolinone cores to isolate acetamide effects .
  • Dose-response curves : Use 5–6 concentrations (1 nM–100 µM) for robust IC₅₀ calculation .
  • In vivo models : Prioritize pharmacokinetic studies in Sprague-Dawley rats (dose: 10 mg/kg, oral) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.